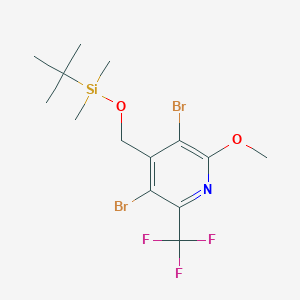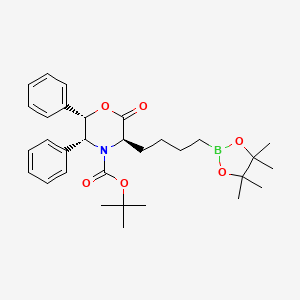
(3S,5R)-6-CYANO-3,5-DIHYDROXY-HEXANOIC ACID TERT-BUTYL ESTER
概述
描述
(3S,5R)-6-CYANO-3,5-DIHYDROXY-HEXANOIC ACID TERT-BUTYL ESTER is a chemical compound with the molecular formula C11H19NO4. It is also known as (3R,5R)-6-cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly those related to cholesterol management.
准备方法
The synthesis of (3S,5R)-6-CYANO-3,5-DIHYDROXY-HEXANOIC ACID TERT-BUTYL ESTER involves several steps. One common method includes the conversion of a halo hydroxyester or other activated dihydroxyester into the desired product through a series of reactions . The process typically involves the use of reagents such as methanesulfonic acid and solvents like acetone and 2,2-dimethoxypropane . Industrial production methods often follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
化学反应分析
(3S,5R)-6-CYANO-3,5-DIHYDROXY-HEXANOIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into ketones or carboxylic acids.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
(3S,5R)-6-CYANO-3,5-DIHYDROXY-HEXANOIC ACID TERT-BUTYL ESTER has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for compounds that can modulate biological pathways.
Medicine: This compound is crucial in the development of pharmaceuticals, particularly those targeting cholesterol synthesis and management.
作用机制
The mechanism of action of (3S,5R)-6-CYANO-3,5-DIHYDROXY-HEXANOIC ACID TERT-BUTYL ESTER involves its role as an intermediate in the synthesis of compounds that inhibit enzymes like HMG-CoA reductase. This enzyme is crucial in the biosynthesis of cholesterol, and its inhibition leads to reduced cholesterol levels in the body . The molecular targets and pathways involved include the mevalonate pathway, which is essential for cholesterol and isoprenoid synthesis.
相似化合物的比较
(3S,5R)-6-CYANO-3,5-DIHYDROXY-HEXANOIC ACID TERT-BUTYL ESTER can be compared with similar compounds such as:
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: This compound is used in the synthesis of rosuvastatin, another cholesterol-lowering drug.
(4R-Cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate: An intermediate in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which allows for the synthesis of potent cholesterol-lowering agents.
属性
分子式 |
C11H19NO4 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC 名称 |
tert-butyl 6-cyano-3,5-dihydroxyhexanoate |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8-9,13-14H,4,6-7H2,1-3H3 |
InChI 键 |
NQTYMGFSEOSJKM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CC(CC(CC#N)O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-2,5-dimethylaniline](/img/structure/B8602864.png)



![2,3-dihydro-9-methyl-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B8602898.png)
![3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzimidazol-2-one](/img/structure/B8602909.png)







